molecular formula C14H22N2OS B11117130 Ethanol, 2-[4-(2-phenylthioethyl)-1-piperazinyl]-

Ethanol, 2-[4-(2-phenylthioethyl)-1-piperazinyl]-

Cat. No.: B11117130
M. Wt: 266.40 g/mol
InChI Key: KFOJYYHUMVFMGT-UHFFFAOYSA-N
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Description

Ethanol, 2-[4-(2-phenylthioethyl)-1-piperazinyl]- is a compound that features a piperazine ring substituted with a phenylthioethyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[4-(2-phenylthioethyl)-1-piperazinyl]- typically involves the reaction of disulfides, 1-(chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride, and trimethylsilyl cyanide. This base-induced synthesis is carried out in ethanol as a solvent, which is a green solvent and catalyst-free reaction system . The reaction mechanism is believed to follow an SN2 pathway, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the use of ethanol as a solvent and the simplicity of the purification process make it a feasible candidate for large-scale synthesis. The reaction conditions are mild, and the process is environmentally friendly, which is advantageous for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[4-(2-phenylthioethyl)-1-piperazinyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the phenylthio group to a thiol group.

    Substitution: The ethanol moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

Ethanol, 2-[4-(2-phenylthioethyl)-1-piperazinyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanol, 2-[4-(2-phenylthioethyl)-1-piperazinyl]- involves its interaction with molecular targets such as enzymes and receptors. For instance, as an ACAT-1 inhibitor, it binds to the enzyme’s active site, preventing the esterification of cholesterol and thereby reducing cholesterol levels in cells . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylthio)ethanol: A simpler analog with similar chemical properties but lacking the piperazine ring.

    4-(2-Phenylthioethyl)piperazine: Similar structure but without the ethanol moiety.

Uniqueness

Ethanol, 2-[4-(2-phenylthioethyl)-1-piperazinyl]- is unique due to the combination of the piperazine ring, phenylthioethyl group, and ethanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H22N2OS

Molecular Weight

266.40 g/mol

IUPAC Name

2-[4-(2-phenylsulfanylethyl)piperazin-1-yl]ethanol

InChI

InChI=1S/C14H22N2OS/c17-12-10-15-6-8-16(9-7-15)11-13-18-14-4-2-1-3-5-14/h1-5,17H,6-13H2

InChI Key

KFOJYYHUMVFMGT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)CCSC2=CC=CC=C2

Origin of Product

United States

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